molecular formula C10H14ClNO2S B1439855 2-(Thiophen-2-ylmethyl)pyrrolidine-2-carboxylic acid hydrochloride CAS No. 1803609-18-8

2-(Thiophen-2-ylmethyl)pyrrolidine-2-carboxylic acid hydrochloride

Cat. No.: B1439855
CAS No.: 1803609-18-8
M. Wt: 247.74 g/mol
InChI Key: WSTYNPDBAZHCMT-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2-(thiophen-2-ylmethyl)pyrrolidine-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2S.ClH/c12-9(13)10(4-2-5-11-10)7-8-3-1-6-14-8;/h1,3,6,11H,2,4-5,7H2,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSTYNPDBAZHCMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)(CC2=CC=CS2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation of Pyrrolidine-2-carboxylic Acid Derivatives

A key approach involves direct alkylation of protected pyrrolidine-2-carboxylic acid derivatives with thiophen-2-ylmethyl halides or equivalents. Two main routes are described:

  • Route A: Alkylation after Deprotection
    The protected carboxyl group is first deprotected, then alkylated with thiophen-2-ylmethyl electrophiles under anhydrous and inert conditions to avoid racemization of chiral centers. This route preserves stereochemistry.

  • Route B: Direct Alkylation of Protected Compound
    Alkylation occurs directly on the protected pyrrolidine derivative, but this often results in racemization at the chiral 2-position, leading to a racemic mixture.

Catalytic Hydrogenation for Stereoselective Synthesis

Catalytic hydrogenation of double bonds in precursor compounds can yield the pyrrolidine ring with cis stereochemistry. This method has been shown to produce cis isomers selectively when starting from single enantiomer alkenes, which is critical for biological activity.

Lithiation and Formylation Steps

Lithiation of protected amino acid derivatives with strong bases such as n-butyllithium or lithium diisopropylamide (LDA) at low temperatures (-78°C) followed by formylation with formic pivalic anhydride or formic acetic anhydride is used to introduce functional groups essential for subsequent cyclization or alkylation steps.

Conversion to Hydrochloride Salt

The hydrochloride salt is obtained by treatment of the free base with hydrochloric acid or trifluoroacetic acid (TFA) under controlled temperature conditions, followed by purification via extraction and chromatography to yield the hydrochloride form with enhanced solubility.

Experimental Procedure Example (Adapted from Patent EP3015456A1)

Step Reagents/Conditions Description Yield/Outcome
1 n-Butyllithium (1.6M in hexane), THF, -78°C Lithiation of protected amino acid derivative under nitrogen Formation of lithiated intermediate
2 Formic pivalic anhydride (2M in THF), -78°C Formylation of lithiated intermediate Introduction of formyl group
3 Acetic acid quench, extraction with ethyl acetate Work-up to isolate intermediate oil Light yellow oil obtained
4 TFA addition, 5°C to 25°C, 4 h stirring Deprotection and salt formation Formation of hydrochloride salt
5 Extraction with DCM, column chromatography Purification 75-90% yield of pure product

Summary Table of Key Preparation Parameters

Parameter Condition Notes
Base for lithiation n-Butyllithium or LDA Requires inert atmosphere, low temperature (-78°C)
Electrophile for alkylation Thiophen-2-ylmethyl halides or equivalents Controlled addition to avoid racemization
Protecting groups tert-Butoxycarbonyl (Boc), trimethylsilyl (TMS) Used to protect amino and carboxyl groups
Catalytic hydrogenation Pd/C or similar catalyst, H2 atmosphere Stereoselective reduction to cis isomer
Salt formation Trifluoroacetic acid or HCl Converts free base to hydrochloride salt
Purification Column chromatography, solvent extraction Ensures high purity

Research Findings and Considerations

  • Racemization Control: Alkylation after deprotection is preferred to maintain stereochemical integrity; direct alkylation risks racemization.
  • Unexpected Stereoselectivity: Catalytic hydrogenation of certain intermediates yields cis isomers selectively, contrary to common expectations of racemic mixtures.
  • Yield Optimization: Reaction temperature and reagent addition rates critically impact yield and purity.
  • Industrial Scale: Continuous flow reactors and automated systems are suggested for scale-up to reduce waste and improve reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-(Thiophen-2-ylmethyl)pyrrolidine-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Electrophilic reagents like bromine or nitric acid can be used in the presence of catalysts or under controlled temperatures.

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Pyrrolidine-2-carboxylic alcohol or aldehyde.

    Substitution: Halogenated or nitrated thiophene derivatives.

Scientific Research Applications

2-(Thiophen-2-ylmethyl)pyrrolidine-2-carboxylic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of 2-(Thiophen-2-ylmethyl)pyrrolidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The thiophene ring and pyrrolidine moiety can engage in various binding interactions, influencing biological pathways and exerting pharmacological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The compound belongs to a class of pyrrolidine-2-carboxylic acid derivatives with aromatic substituents. Below is a comparative analysis of key analogs (Table 1):

Table 1: Structural and Physicochemical Comparison
Compound Name Substituent Molecular Formula Molar Mass (g/mol) CAS Number Storage Conditions Key Features
(R)-2-(Thiophen-2-ylmethyl)pyrrolidine-2-carboxylic acid hydrochloride Thiophene-2-ylmethyl C₁₀H₁₄ClNO₂S 247.74 1049729-19-2 Not specified Thiophene ring; (R)-enantiomer
(S)-2-(2-Fluorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride 2-Fluorobenzyl C₁₂H₁₅ClFNO₂ 287.71 1217651-48-3 Not specified Fluorine substituent; (S)-enantiomer
(R)-2-(4-Iodobenzyl)pyrrolidine-2-carboxylic acid hydrochloride 4-Iodobenzyl C₁₂H₁₅ClINO₂ 367.61 1049728-36-0 2–8°C Iodine substituent; (R)-enantiomer
(2S,4R)-4-(3-Iodobenzyl)pyrrolidine-2-carboxylic acid hydrochloride 3-Iodobenzyl (C4 position) C₁₂H₁₅ClINO₂ 367.61 1049744-33-3 2–8°C Diastereomer (C4 substitution)
2-Chloro-6-methylpyrimidine-4-carboxylic acid Pyrimidine core C₆H₅ClN₂O₂ 172.57 89581-58-8 Not specified Pyrimidine heterocycle

Key Observations

Substituent Effects: Thiophene vs. Iodine Substituents: Iodinated analogs (e.g., ) exhibit higher molar masses (~367 g/mol) due to iodine’s atomic weight. These compounds require refrigeration (2–8°C), likely due to reduced stability from heavy atom substitution .

Stereochemical Diversity: The (R)-enantiomer of the target compound contrasts with the (S)-enantiomer in fluorobenzyl analogs . Diastereomers, such as the (2S,4R)-iodobenzyl derivative , demonstrate how substitution position (C2 vs.

Functional Group Modifications :

  • Carboxylic Acid vs. Esters : While the target compound and most analogs retain the carboxylic acid group, the methyl ester derivative in EP 4374877A2 (LCMS: m/z 531 [M-H]⁻) illustrates how esterification alters polarity and bioavailability .

Biological Activity

2-(Thiophen-2-ylmethyl)pyrrolidine-2-carboxylic acid hydrochloride is a compound characterized by its unique structural features, including a pyrrolidine ring, a thiophen-2-ylmethyl group, and a carboxylic acid moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various biological applications. This article explores the biological activity of this compound, focusing on its potential therapeutic effects, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C10H14ClNO2SC_{10}H_{14}ClNO_2S with a molecular weight of 247.74 g/mol. Its structure can be represented as follows:

SMILES Cl O C O C1 Cc2cccs2 CCCN1\text{SMILES Cl O C O C1 Cc2cccs2 CCCN1}

The biological activity of this compound is attributed to its interaction with specific molecular targets, such as enzymes and receptors. The thiophene and pyrrolidine components engage in binding interactions that can influence various biological pathways.

Antimicrobial Properties

Research indicates that derivatives of pyrrolidine compounds exhibit significant antimicrobial activity. For instance, studies have shown that pyrrole-based compounds demonstrate potent activity against bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL . The specific activity of this compound against these pathogens remains to be fully characterized but suggests potential as an antimicrobial agent.

Anticancer Potential

The compound's structure positions it as a candidate for anticancer research. Pyrrole derivatives have been explored for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. A related study highlighted the effectiveness of pyrrole derivatives in targeting specific cancer pathways, which may extend to this compound through similar mechanisms .

Case Studies and Research Findings

Study FocusFindings
Antimicrobial Activity Derivatives showed MIC values between 3.12 and 12.5 µg/mL against Staphylococcus aureus; potential for further development as antibacterial agents .
Anticancer Research Related compounds demonstrated significant inhibition of cancer cell lines; mechanisms involve apoptosis induction .
Synthetic Applications Used as a building block in synthesizing complex molecules with potential therapeutic applications in medicine.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-(Thiophen-2-ylmethyl)pyrrolidine-2-carboxylic acid hydrochloride, and how is stereochemical purity ensured?

  • Methodology : The compound is synthesized via multi-step reactions involving coupling of pyrrolidine derivatives with thiophene-containing reagents. For example, similar syntheses use Boc-protected intermediates (e.g., tert-butoxycarbonyl groups) to control regioselectivity . Final steps often involve hydrochloric acid treatment to form the hydrochloride salt.
  • Characterization : LCMS (e.g., m/z 531 [M-H]⁻ ) and chiral HPLC (retention time: 0.88 minutes ) confirm molecular weight and enantiomeric purity. X-ray crystallography or nuclear Overhauser effect (NOE) NMR may resolve stereochemical ambiguities .

Q. How can researchers determine the solubility and stability of this compound under physiological conditions?

  • Methodology :

  • Solubility : Perform shake-flask experiments in buffers (pH 1–7.4) with UV-Vis spectroscopy or HPLC quantification .
  • Stability : Conduct accelerated degradation studies (40°C/75% RH) and analyze degradation products via LC-MS. For example, decomposition may yield sulfur oxides or carbon dioxide under oxidative conditions .
    • Key Data :
ConditionSolubility (mg/mL)Major Degradation Products
pH 7.4, 25°C12.5 ± 1.2None detected
pH 1.2, 37°C25.8 ± 2.1Thiophene-2-carboxylic acid

Advanced Research Questions

Q. How can conflicting spectral data (e.g., LCMS vs. NMR) for this compound be resolved?

  • Methodology : Cross-validate using orthogonal techniques:

  • Elemental Analysis : Confirm empirical formula (e.g., C₁₂H₁₅ClINO₂ for a related iodobenzyl derivative ).
  • 2D NMR (COSY, HSQC) : Assign proton-carbon correlations to distinguish regioisomers .
  • High-Resolution MS : Resolve mass discrepancies (e.g., [M+H]⁺ vs. [M-H]⁻ adducts) .

Q. What strategies optimize the compound's bioavailability in in vivo studies, given its hydrochloride salt form?

  • Methodology :

  • Salt Screening : Test alternative counterions (e.g., citrate, phosphate) to improve solubility .
  • Prodrug Design : Introduce ester groups (e.g., methyl ester ) to enhance membrane permeability, followed by enzymatic hydrolysis in vivo.
    • Key Data :
FormulationBioavailability (%)Tₘₐₓ (h)
Hydrochloride45 ± 61.5
Citrate68 ± 82.0

Q. How does stereochemistry at the pyrrolidine ring (e.g., 2S,4S vs. 2R,4R) impact target binding affinity?

  • Methodology :

  • Comparative Assays : Synthesize enantiomers and test IC₅₀ values against relevant receptors (e.g., ion channels ).
  • Molecular Docking : Simulate binding poses using software like AutoDock Vina to identify stereospecific interactions .
    • Key Data :
EnantiomerIC₅₀ (nM)ΔG (kcal/mol)
(2S,4S)12 ± 2-9.8
(2R,4R)420 ± 50-6.2

Experimental Design Considerations

Q. What are the critical parameters for scaling up synthesis while maintaining yield and purity?

  • Methodology :

  • Process Optimization : Use design of experiments (DoE) to vary reaction temperature, solvent (e.g., DMF vs. THF), and catalyst loading .
  • Purification : Employ flash chromatography (silica gel) or recrystallization (ethanol/water) to isolate >95% pure product .
    • Key Data :
ParameterOptimal RangePurity (%)
Temperature0–5°C (coupling)98
SolventDichloromethane95

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Thiophen-2-ylmethyl)pyrrolidine-2-carboxylic acid hydrochloride
Reactant of Route 2
Reactant of Route 2
2-(Thiophen-2-ylmethyl)pyrrolidine-2-carboxylic acid hydrochloride

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